9,10-Deepithio-9,10-didehydroacanthifolicin

Descripción general

Descripción

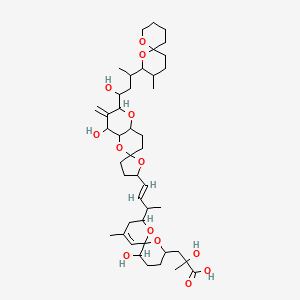

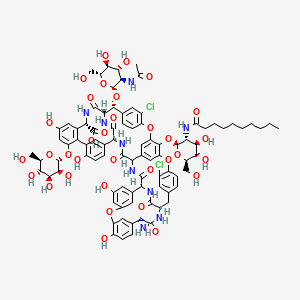

El ácido okadaico es una toxina de ácido graso poliéter producida por varias especies de dinoflagelados, como Prorocentrum y Dinophysis. Se sabe que se acumula en esponjas marinas y mariscos, provocando intoxicación diarreica por mariscos en humanos. El compuesto tiene una fórmula molecular de C₄₄H₆₈O₁₃ y es un potente inhibidor de las fosfatasas proteicas específicas, particularmente las fosfatasas serina/treonina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido okadaico es compleja debido a su estructura intrincadaUna ruta sintética notable implica el uso de éter bencílico como grupo protector, seguido de una serie de reacciones de ciclización y oxidación .

Métodos de producción industrial: La producción industrial de ácido okadaico no es común debido a su abundancia natural en organismos marinos. La extracción de esponjas marinas y dinoflagelados sigue siendo el método principal para obtener este compuesto. El proceso de extracción implica la extracción con solvente seguida de la purificación cromatográfica para aislar el ácido okadaico en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido okadaico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El ácido okadaico se puede oxidar para formar diferentes derivados, que a menudo se utilizan en la investigación para estudiar sus efectos biológicos.

Reducción: Las reacciones de reducción pueden modificar la estructura del poliéter, alterando su actividad biológica.

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia.

Reactivos de sustitución: Se utilizan varios haluros de alquilo y cloruros de acilo para reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del ácido okadaico, cada uno con actividades biológicas únicas .

Aplicaciones Científicas De Investigación

El ácido okadaico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como una herramienta para estudiar la inhibición de las fosfatasas proteicas y los efectos resultantes en los procesos celulares.

Biología: El ácido okadaico se emplea para investigar las vías de señalización celular, particularmente aquellas que involucran la fosforilación de proteínas.

Medicina: El compuesto se utiliza en la investigación del cáncer para estudiar la promoción y progresión tumoral.

Mecanismo De Acción

El ácido okadaico ejerce sus efectos principalmente inhibiendo las fosfatasas proteicas serina/treonina, específicamente PP1 y PP2A. Esta inhibición conduce a un aumento en los niveles de fosforilación de proteínas, interrumpiendo varios procesos celulares. La columna vertebral hidrofóbica del compuesto le permite entrar a las células fácilmente, donde se une a las subunidades catalíticas de las fosfatasas, evitando su actividad. Esta inhibición está asociada con la hiperfosforilación de la proteína tau, una característica de la patología de la enfermedad de Alzheimer .

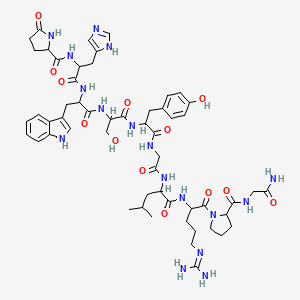

Compuestos similares:

Dinofisi-toxinas: Estas están relacionadas estructuralmente con el ácido okadaico y también son producidas por dinoflagelados. Comparten propiedades toxicológicas y mecanismos de acción similares.

Microcistinas: Estas son péptidos cíclicos producidos por cianobacterias e inhiben las fosfatasas proteicas, similar al ácido okadaico.

Nodularinas: Otro grupo de péptidos cíclicos de cianobacterias, las nodularinas también inhiben las fosfatasas proteicas.

Singularidad del ácido okadaico: El ácido okadaico es único debido a su estructura de poliéter y su potente inhibición de las fosfatasas serina/treonina. Su capacidad para inducir respuestas celulares específicas, como la hiperfosforilación de tau, lo convierte en una herramienta valiosa en la investigación de enfermedades neurodegenerativas. Además, su papel en la intoxicación diarreica por mariscos destaca su importancia en la seguridad alimentaria y la salud pública .

Comparación Con Compuestos Similares

Dinophysistoxins: These are structurally related to okadaic acid and also produced by dinoflagellates. They share similar toxicological properties and mechanisms of action.

Microcystins: These are cyclic peptides produced by cyanobacteria and inhibit protein phosphatases, similar to okadaic acid.

Nodularins: Another group of cyclic peptides from cyanobacteria, nodularins also inhibit protein phosphatases.

Uniqueness of Okadaic Acid: Okadaic acid is unique due to its polyether structure and its potent inhibition of serine/threonine phosphatases. Its ability to induce specific cellular responses, such as tau hyperphosphorylation, makes it a valuable tool in neurodegenerative disease research. Additionally, its role in diarrhetic shellfish poisoning highlights its significance in food safety and public health .

Propiedades

IUPAC Name |

2-hydroxy-3-[11-hydroxy-2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H68O13/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDVLZJODHBUFM-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H68O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Okadaic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Readily soluble in many organic solvents, degrading in acid or base | |

| Details | AIMS; Okadaic acid. Australian Inst Mar Sci, Australian Research Network for Algal Toxins (ARNAT). Available from, as of Jan 21, 2019: https://pandora.nla.gov.au/pan/61465/20060810-0000/www.aims.gov.au/arnat/arnat-00001.html | |

| Record name | Okadaic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Microcystins, potent heptapeptide hepatotoxins produced by certain bloom-forming cyanobacteria, are strong protein phosphatase inhibitors. They covalently bind the serine/threonine protein phosphatases 1 and 2A (PP1 and PP2A), thereby influencing regulation of cellular protein phosphorylation. The paralytic shellfish poison, okadaic acid, is also a potent inhibitor of these PPs. Inhibition of PP1 and PP2A has a dualistic effect on cells exposed to okadaic acid or microcystin-LR, with both apoptosis and increased cellular proliferation being reported. | |

| Details | Gehringer M et al; FEBS Lett 557 (1-3): 1-8 2004 | |

| Record name | Okadaic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from dichloromethane/hexane; crystals from benzene-CHCl3, White crystals or powder | |

CAS No. |

78111-17-8 | |

| Record name | Okadaic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Okadaic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-175 °C; 164-166 °C, 164 - 166 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1263 | |

| Record name | Okadaic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1263 | |

| Record name | Okadaic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R,3R,11S,12S,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B7825029.png)

![(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7825054.png)

![(1R,2R,3S,4S)-3-azaniumylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B7825058.png)